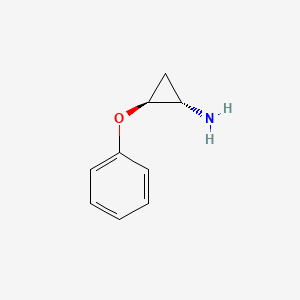
trans-2-Phenoxycyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Phenoxycyclopropylamine: is an organic compound that belongs to the class of cyclopropylamines It is characterized by a cyclopropane ring substituted with a phenoxy group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenoxycyclopropylamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate. This intermediate is then isomerized using anhydrous sodium ethoxide to yield predominantly the trans isomer. The ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then converted to the amine via a Curtius rearrangement involving thionyl chloride and sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Phenoxycyclopropylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Phenoxycyclopropylamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a monoamine oxidase inhibitor (MAOI). This property makes it a candidate for the treatment of neurological disorders such as depression and anxiety .
Industry: The compound is also explored for its applications in the development of agrochemicals and pharmaceuticals. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in the synthesis of various bioactive compounds.
Wirkmechanismus
The primary mechanism of action of trans-2-Phenoxycyclopropylamine involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
Vergleich Mit ähnlichen Verbindungen
trans-2-Phenylcyclopropylamine: Another cyclopropylamine with a phenyl group instead of a phenoxy group.
trans-2-Phenylcyclopropylamine Hydrochloride: The hydrochloride salt form of trans-2-Phenylcyclopropylamine, used for similar applications.
Uniqueness: trans-2-Phenoxycyclopropylamine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
702-27-2 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1R,2R)-2-phenoxycyclopropan-1-amine |
InChI |
InChI=1S/C9H11NO/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
LWTVCQHYQVDFLN-RKDXNWHRSA-N |
SMILES |
C1C(C1OC2=CC=CC=C2)N |
Isomerische SMILES |
C1[C@H]([C@@H]1OC2=CC=CC=C2)N |
Kanonische SMILES |
C1C(C1OC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















